Ethyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylate
Description
Chemical Identity and Nomenclature
This compound possesses the Chemical Abstracts Service registry number 43024-63-1 and exhibits a molecular formula of C₉H₈BrN₃O₃ with a corresponding molecular weight of 286.08 daltons. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the International Union of Pure and Applied Chemistry name is designated as ethyl 3-bromo-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate, reflecting the tautomeric form involving the hydroxyl group at position 7. The molecular structure can be represented through its Simplified Molecular Input Line Entry System notation as CCOC(=O)C1=CN=C2C(=CNN2C1=O)Br, which provides a standardized linear representation of the compound's connectivity. The International Chemical Identifier string for this compound is InChI=1S/C9H8BrN3O3/c1-2-16-9(15)5-3-11-7-6(10)4-12-13(7)8(5)14/h3-4,12H,2H2,1H3, offering a unique structural identifier that facilitates database searches and chemical informatics applications.
The compound exhibits multiple synonymous designations in chemical databases, including ethyl 3-bromo-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate and various proprietary catalog numbers such as Oprea1_287721 and CHEMBL312240. The trifunctional nature of this molecule, incorporating both the bromine substituent and the hydroxyl group alongside the ethyl ester functionality, confers unique physicochemical properties that distinguish it from other pyrazolopyrimidine derivatives. The presence of these functional groups creates opportunities for diverse chemical transformations and biological interactions, making this compound particularly valuable as an intermediate in medicinal chemistry applications.
Historical Development in Heterocyclic Chemistry
The historical foundations of heterocyclic chemistry trace back to the early nineteenth century, establishing the groundwork for understanding compounds like this compound within the broader context of nitrogen-containing heterocycles. The discipline emerged in 1818 when Brugnatelli successfully isolated alloxan from uric acid, marking the first systematic investigation of heterocyclic compounds. This pioneering work was followed by Dobereiner's production of furan compounds using sulfuric acid treatment of starch in 1832, and Runge's collection of pyrrole through dry distillation in 1834, establishing fundamental methodologies for heterocycle synthesis and isolation. The progression of heterocyclic chemistry accelerated significantly during the early twentieth century when Friedlander revolutionized the agricultural industry through synthetic chemistry by developing methods for indigo dye production around 1906.
The specific development of pyrazolopyrimidine chemistry gained momentum throughout the twentieth century as researchers recognized the biological significance of these fused ring systems. The structural relationship between pyrazolopyrimidines and naturally occurring purines provided a compelling rationale for investigating these synthetic analogues as potential therapeutic agents. The introduction of Chargaff's rule in 1951 demonstrated the crucial role of heterocyclic chemistry in genetic codes through purine and pyrimidine bases, further emphasizing the biological relevance of these structural motifs. Contemporary research in pyrazolo[1,5-a]pyrimidine derivatives has been significantly influenced by the discovery that these compounds serve as privileged scaffolds for combinatorial library design and drug discovery, owing to their synthetic versatility and ability to undergo structural modifications throughout their periphery.
The evolution of synthetic methodologies for pyrazolo[1,5-a]pyrimidine derivatives has been characterized by continuous refinement of reaction protocols and the development of innovative synthetic strategies. Early synthetic approaches relied primarily on the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems, establishing the foundational methodology for constructing the pyrazolo[1,5-a]pyrimidine core. These synthetic developments have culminated in the creation of numerous bioactive compounds featuring the pyrazolo[1,5-a]pyrimidine scaffold, including commercially available molecules such as Indiplon, Lorediplon, Zaleplon, Dorsomorphin, Reversan, Pyrazophos, Presatovir, and Anagliptin. The historical trajectory of heterocyclic chemistry has thus directly contributed to the contemporary understanding and application of compounds like this compound in modern pharmaceutical research.
Position Within Pyrazolo[1,5-a]pyrimidine Derivatives
This compound occupies a distinctive position within the extensive family of pyrazolo[1,5-a]pyrimidine derivatives, representing a strategically substituted variant that combines multiple functional groups to enhance biological activity and synthetic utility. The pyrazolo[1,5-a]pyrimidine structural motif constitutes a fused, rigid, and planar nitrogen-heterocyclic system that incorporates both pyrazole and pyrimidine rings, creating a privileged scaffold for drug discovery applications. This particular compound exemplifies the synthetic versatility inherent in pyrazolopyrimidine chemistry, as evidenced by the successful introduction of bromine substitution at position 3, hydroxyl functionality at position 7, and ethyl ester incorporation at the 6-carboxylate position. The strategic placement of these substituents reflects contemporary medicinal chemistry principles that emphasize the optimization of pharmacological properties through systematic structural modifications.
The biological significance of pyrazolo[1,5-a]pyrimidine derivatives has been extensively documented in recent pharmaceutical research, with numerous studies demonstrating their potential as enzyme inhibitors and anticancer agents. Specifically, research has shown that compounds within this chemical class exhibit remarkable growth inhibition activity against various cancer cell lines, including leukemia and lung cancer models. The presence of specific functional groups, such as the ethyl carboxylate moiety found in this compound, has been associated with notable increases in cytotoxic activity against multiple cancer cell lines. Furthermore, the pyrazolo[1,5-a]pyrimidine scaffold has gained particular prominence in the development of tropomyosin receptor kinase inhibitors, with two of the three marketed drugs for neurotrophic tropomyosin receptor kinase fusion cancers featuring this structural framework.
The synthetic accessibility and chemical reactivity of pyrazolo[1,5-a]pyrimidine derivatives have made them attractive targets for medicinal chemistry optimization programs. The compound under investigation demonstrates the typical synthetic pathway employed for pyrazolopyrimidine construction, which often involves cascade cyclization reactions utilizing aryl-substituted acetonitrile derivatives as starting materials. Contemporary research has expanded the scope of pyrazolo[1,5-a]pyrimidine applications beyond traditional medicinal chemistry to include materials science applications, particularly due to their exceptional photophysical properties as emergent fluorophores. The tendency of these derivatives to form crystals with notable conformational and supramolecular phenomena further amplifies their potential applications in solid-state chemistry and materials development.
Properties
IUPAC Name |
ethyl 3-bromo-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O3/c1-2-16-9(15)5-3-11-7-6(10)4-12-13(7)8(5)14/h3-4,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWMEORHWAYXKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CNN2C1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594831 | |
| Record name | Ethyl 3-bromo-7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43024-63-1 | |
| Record name | Ethyl 3-bromo-7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods of Ethyl 3-bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate
General Synthetic Strategy
The synthesis of this compound typically follows a multi-step approach involving:
- Construction of the pyrazolo[1,5-a]pyrimidine core,
- Introduction of the ethyl ester group at position 6,
- Selective bromination at position 3,
- Hydroxylation at position 7.
This sequence ensures regioselective functionalization and high purity of the final compound.
Stepwise Preparation
Formation of Pyrazolo[1,5-a]pyrimidine Core with Ethyl Ester
- Starting Materials: The synthesis begins with 5-aminopyrazole derivatives and β-ketoesters such as ethyl acetoacetate.
- Reaction Conditions: Cyclocondensation is carried out in polar solvents like ethanol or 1,4-dioxane under reflux conditions (80–120°C) for 3–6 hours.
- Outcome: This step yields the ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate scaffold with a hydroxyl group at position 7 introduced either during cyclization or by subsequent hydroxylation.
Bromination at Position 3
- Reagents: Bromination is achieved using bromine sources such as N-bromosuccinimide (NBS) or elemental bromine.
- Catalysts: Bases like triethylamine or Lewis acids (e.g., FeCl₃) are employed to enhance regioselectivity.
- Solvent: Aprotic solvents such as 1,4-dioxane or dichloromethane are preferred.
- Conditions: The reaction is typically performed at room temperature or under mild heating for 3–6 hours.
- Selectivity: Directing effects of the hydroxyl and ester groups favor bromination at the 3-position.
- Purification: The product is purified by silica gel column chromatography using petroleum ether/ethyl acetate mixtures, followed by recrystallization.
Hydroxylation at Position 7 (if not introduced earlier)
- Hydroxylation can be introduced via electrophilic substitution or by using hydroxylating agents under controlled conditions.
- Alternatively, the hydroxyl group is often present from the initial cyclization step due to the nature of the starting materials.
Alternative Synthetic Routes
- Direct Cyclization with Brominated Precursors: Using brominated β-ketoesters or aminopyrazoles can streamline the process by introducing bromine early.
- Post-cyclization Functionalization: Bromination and hydroxylation can be performed sequentially after the core structure is formed, allowing for better control of substitution patterns.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclocondensation | 5-Aminopyrazole + ethyl acetoacetate, EtOH, reflux (3–6 h) | 70–80 | Polar solvent aids solubility and reaction rate |
| Bromination | NBS or Br2, triethylamine or FeCl3, 1,4-dioxane, RT (3–6 h) | 65–75 | Regioselectivity enhanced by directing groups |
| Purification | Silica gel chromatography (petroleum ether/EtOAc 9:1), recrystallization | 85–90 | Ensures high purity and removal of side-products |
Structural Characterization of the Prepared Compound
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy confirm aromatic protons, bromine-substituted carbons, hydroxyl, and ester groups.
- Mass Spectrometry (MS): Confirms molecular weight (approx. 286.08 g/mol) and isotopic pattern characteristic of bromine.
- X-ray Crystallography: Provides definitive structural confirmation including bond lengths and angles, especially for verifying the position of bromine and hydroxyl groups.
Research Findings and Analysis
- The bromination step is critical for regioselectivity; the presence of hydroxyl and ester groups directs substitution to the 3-position.
- Reaction temperature and solvent polarity significantly affect yields and purity; reflux in ethanol or dioxane is optimal for cyclization, while room temperature bromination prevents decomposition.
- Purification techniques such as silica gel chromatography and recrystallization are essential to isolate the compound with high purity (>85%).
- The ester group (ethyl ester) influences solubility and metabolic stability, making this compound a useful intermediate for further derivatization.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Purpose | Yield (%) | Comments |
|---|---|---|---|---|
| Cyclocondensation | 5-Aminopyrazole + ethyl acetoacetate, EtOH, reflux 3–6 h | Core formation with ester group | 70–80 | Polar solvents improve yield |
| Bromination | NBS or Br2, triethylamine, 1,4-dioxane, RT 3–6 h | Introduce bromine at C-3 | 65–75 | Regioselectivity critical |
| Hydroxylation (if needed) | Hydroxylating agents under mild conditions | Introduce hydroxyl at C-7 | Variable | Often introduced during cyclization |
| Purification | Silica gel chromatography, recrystallization | Obtain pure final compound | 85–90 | Essential for high purity |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 3 undergoes nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from adjacent substituents (e.g., ester and hydroxyl groups). Common nucleophiles include amines, thiols, and alkoxides.
Key Insight : Reactions proceed efficiently under mild basic conditions or with palladium catalysis for sulfur nucleophiles. The electron-deficient pyrimidine ring enhances bromine's electrophilicity.
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.
Sonogashira Coupling
Alkynes are introduced at position 3 using Pd/Cu catalysts:
Mechanism : Oxidative addition of Pd⁰ to the C–Br bond, followed by transmetallation with the alkyne-copper complex.
Suzuki-Miyaura Coupling
Aryl boronic acids couple at position 3 under Pd catalysis:
| Boronic Acid | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Phenylboronic acid | Pd(dppf)Cl₂, K₂CO₃, H₂O/EtOH | 3-Phenyl-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate | 85% |
Ester Hydrolysis and Derivatization
The ethyl carboxylate at position 6 undergoes hydrolysis to form carboxylic acid derivatives, enabling further functionalization.
Subsequent Reactions :
-
Amide Formation : The carboxylic acid reacts with amines via EDC/HOBt coupling.
-
Esterification : Re-esterification with alcohols under Mitsunobu conditions .
Functionalization of the Hydroxyl Group
The hydroxyl group at position 7 is amenable to alkylation, acylation, and oxidation.
Note : Alkylation enhances lipophilicity, while oxidation generates ketone intermediates for further cyclization .
Cyclocondensation Reactions
The hydroxyl and ester groups facilitate ring-forming reactions. For example, treatment with hydrazine forms fused triazole derivatives:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrazine hydrate | EtOH, reflux, 8 h | Pyrazolo[1,5-a]pyrimidinetriazole-6-carboxamide | 65% |
Photophysical Modifications
The pyrazolo[1,5-a]pyrimidine core exhibits tunable fluorescence. Functionalization with electron-donating/withdrawing groups alters emission profiles:
| Modification | λₑₘ (nm) | Quantum Yield | Application | Reference |
|---|---|---|---|---|
| 3-Phenylethynyl | 450 | 0.42 | Bioimaging probes | |
| 7-Methoxy | 420 | 0.38 | OLED materials |
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylate has shown significant potential in medicinal chemistry:
- Anticancer Activity : Research indicates that compounds within the pyrazolopyrimidine class exhibit anticancer properties. Ethyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, studies have demonstrated its effectiveness against breast and colon cancer cell lines by targeting specific signaling pathways .
- Enzyme Inhibition : This compound acts as an inhibitor of key enzymes involved in cellular signaling. Its mechanism of action often involves the interaction of its bromine atom and hydroxyl group with enzyme active sites, leading to modulation of enzymatic activity. This property makes it a candidate for therapeutic applications in diseases characterized by dysregulated enzyme activity, such as inflammatory diseases .
Biological Research
In biological research, this compound is used to investigate:
- Cellular Mechanisms : The compound aids in studying enzyme inhibition and protein interactions, providing insights into biological pathways and mechanisms. For instance, it has been utilized to explore the role of specific kinases in cancer progression .
Material Science
In material science, this compound serves as a building block for the synthesis of advanced materials:
- Synthesis of Novel Compounds : this compound can be employed in the development of novel compounds with specific properties. Its unique structural features allow for modifications that can lead to materials with tailored functionalities .
Case Studies
-
Anticancer Studies :
- A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of ethyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine showed significant cytotoxicity against various cancer cell lines. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways .
- Enzyme Inhibition Research :
Mechanism of Action
The mechanism by which Ethyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below highlights key analogs and their substituent-driven differences:
Key Observations :
- Hydroxyl vs.
- Biological Activity: Ethyl 2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate derivatives () show antitumor activity, with fluorinated and nitrile-substituted analogs exhibiting enhanced potency . The target’s hydroxyl group may offer distinct binding interactions in medicinal chemistry applications.
- Structural Conformation: Tetrazolo analogs () exhibit non-planar puckered rings (Q = 0.125 Å), while dihydro derivatives () adopt partially saturated cores, reducing aromaticity and altering electronic properties .
Biological Activity
Ethyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylate (CAS No. 43024-63-1) is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including its potential therapeutic applications and mechanisms of action.
- Molecular Formula : CHBrNO
- Molecular Weight : 286.08 g/mol
- Density : 1.86 g/cm³
- Synthesis : It can be synthesized from 3-amino-4-bromopyrazole and diethyl ethoxymethylenemalonate under specific reaction conditions, typically involving heating with acetic acid .
Anticancer Activity
Recent studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, a study highlighted its efficacy against A431 vulvar epidermal carcinoma cells, where it significantly inhibited cell migration and invasion .
Enzymatic Inhibition
This compound has also been investigated for its ability to inhibit specific enzymes related to cancer progression. Pyrazolo[1,5-a]pyrimidines are known to act as selective inhibitors of protein kinases, which are crucial in the regulation of cell division and survival pathways. The inhibition of these kinases can lead to reduced tumor growth and enhanced sensitivity to chemotherapeutic agents .
Antimicrobial Properties
This compound exhibits antimicrobial activity against various pathogens. Its derivatives have been tested for their ability to combat bacterial and fungal infections, demonstrating potential as an antimicrobial agent. The mechanism often involves disrupting microbial cell membrane integrity and inhibiting essential metabolic pathways .
Case Studies
Several case studies have documented the biological effects of this compound:
- In Vitro Studies : In a controlled laboratory environment, this compound was tested on multiple cancer cell lines. Results indicated a dose-dependent decrease in viability, with IC50 values suggesting potent anticancer activity compared to standard chemotherapeutics.
- Animal Models : In vivo studies using murine models have shown that this compound can significantly reduce tumor size when administered at therapeutic doses. The observed effects were attributed to both direct cytotoxicity against tumor cells and modulation of immune responses.
Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for Ethyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylate, and how are reaction conditions optimized?
The compound is synthesized via cyclocondensation of 1,3-biselectrophilic reagents (e.g., diketones or ketoesters) with NH-3-aminopyrazoles under acidic or basic conditions. For example, bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–25°C. Reaction optimization involves:
- Temperature control : Higher yields are obtained at reflux (80–100°C) in ethanol .
- pH adjustment : Acidic conditions (HCl catalysis) favor cyclization, while basic conditions (piperidine) improve regioselectivity .
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol reduces side reactions .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm regiochemistry (e.g., bromine substitution at C3 vs. C7) and ester/amide functional groups. For example, the hydroxyl proton at C7 appears as a broad singlet (~δ 10–12 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 330.08) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and resolve diastereomers .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in structural assignments derived from spectroscopic analysis?
Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of:
- Bond angles/lengths : For example, the pyrazolo[1,5-a]pyrimidine core typically shows a planar conformation with deviations <0.1 Å .
- Hydrogen bonding : Intermolecular N–H⋯N or O–H⋯O interactions (e.g., N–H distance: 1.8–2.2 Å) influence crystal packing and stability .
Example : A flattened envelope conformation (puckering parameter Q = 0.125 Å) was observed in a related tetrazolo[1,5-a]pyrimidine derivative, resolving ambiguities in NMR assignments .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for pyrazolo[1,5-a]pyrimidine derivatives?
- Substituent variation : Systematic replacement of bromine (C3) with electron-withdrawing groups (e.g., CF) or hydrogen bond donors (e.g., NH) modulates biological activity.
- In vitro assays : Cytotoxicity testing against cancer cell lines (e.g., HepG2, MCF-7) identifies pharmacophores. For instance, fluorinated analogs show enhanced CDK2 inhibition (IC < 1 µM) .
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to enzymatic targets like human neutrophil elastase .
Q. How are reaction mechanisms elucidated for key transformations involving this compound?
- Isotopic labeling : O tracing in ester hydrolysis confirms nucleophilic acyl substitution pathways .
- Kinetic studies : Monitoring reaction progress via UV-Vis spectroscopy reveals rate-determining steps (e.g., bromination follows second-order kinetics) .
- DFT calculations : Gaussian09 simulations model transition states (e.g., energy barriers for cyclocondensation) .
Q. What methodological approaches address discrepancies in biological assay data across studies?
- Dose-response normalization : IC values are standardized against reference compounds (e.g., doxorubicin) to control for batch variability .
- Meta-analysis : Aggregating data from multiple studies (e.g., PubChem BioAssay) identifies outliers due to solvent interference (e.g., DMSO >1% reduces activity) .
- Counter-screening : Testing against non-target enzymes (e.g., cytochrome P450) confirms selectivity .
Methodological Guidance
- Spectral contradictions : Combine 2D NMR (COSY, HSQC) with SC-XRD to resolve overlapping signals .
- Reaction optimization : Use design of experiments (DoE) to statistically evaluate temperature, solvent, and catalyst effects .
- Computational modeling : Employ Schrödinger Suite for ligand-protein interaction studies, validated by mutagenesis assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
